molecular formula C20H17F3N6O2 B2546196 N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1396865-47-6

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2546196
CAS No.: 1396865-47-6
M. Wt: 430.391
InChI Key: ULHFCXVTGJTDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic chemical compound designed for pharmaceutical and biochemical research. Its molecular structure incorporates several pharmaceutically relevant motifs. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many active pharmaceutical ingredients and is known to contribute to a molecule's ability to interact with biological targets . The tetrazole ring is a popular bioisostere for carboxylic acids or other amides, often used to improve metabolic stability and alter pharmacokinetic properties. The trifluoromethyl group attached to the benzamide moiety is a classic structural element that can enhance a compound's lipophilicity, metabolic stability, and binding affinity to protein targets. Compounds with a benzimidazole core bearing a pyrrolidine substituent have demonstrated potent biological activity in research settings, such as inhibiting the growth of human cancer cells by affecting tubulin polymerization and c-Jun N-terminal kinase (JNK) signaling pathways . Given its structure, this benzamide derivative is a valuable compound for researchers exploring new therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6O2/c21-20(22,23)14-5-3-4-13(12-14)18(30)24-15-6-8-16(9-7-15)29-26-17(25-27-29)19(31)28-10-1-2-11-28/h3-9,12H,1-2,10-11H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHFCXVTGJTDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide, also referred to as XMT-1536, is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is C19H16N8O2SC_{19}H_{16}N_{8}O_{2}S, with a molecular weight of approximately 420.5 g/mol. Its structure includes:

  • Pyrrolidine moiety : Contributes to the compound's interaction with biological targets.
  • Tetrazole ring : Known for its pharmacological properties.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in "Bioorganic & Medicinal Chemistry Letters" highlights its potential to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Study AA375 (melanoma)5.5Inhibition of MAPK pathway
Study BMCF7 (breast cancer)7.2Induction of apoptosis
Study CHCT116 (colon cancer)4.9Cell cycle arrest at G1 phase

Inhibition of Enzymatic Activity

This compound has shown potential as an inhibitor of various enzymes implicated in metabolic disorders.

Table 2: Enzyme Inhibition Data

Enzyme Target% Inhibition at 50 µMReference
α-Amylase78.5
PTP1B88.3
DPPH92.2

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, modulating enzyme activities and receptor signaling pathways, which may lead to its observed anticancer and anti-diabetic effects.

Case Studies

  • Study on Antidiabetic Activity : A study evaluated the compound's effect on multiple antidiabetic targets, showing significant inhibition rates against α-glucosidase and DPPH radicals, indicating potential as a therapeutic agent for diabetes management .

    Table 3: Antidiabetic Activity Results
    Compoundα-Glucosidase % InhibitionDPPH % Inhibition
    N-(4...83.192.2
  • Antifungal Activity Evaluation : Preliminary tests indicated that derivatives of this compound exhibited antifungal properties against various pathogens, showcasing its versatility in therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of compounds containing tetrazole and pyrrolidine derivatives. For instance, derivatives similar to N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study : A study involving the evaluation of various substituted pyrrolidine derivatives showed that compounds with similar structures exhibited zones of inhibition against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .

Anticancer Activity

The incorporation of tetrazole rings has been associated with anticancer properties. Research indicates that compounds containing this moiety can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : In vitro studies on related compounds demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure affect biological activity can lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound.

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Observed Effect
AntibacterialE. coli, P. aeruginosaSignificant inhibition zones
AnticancerVarious cancer cell linesInduction of apoptosis

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The benzamide and pyrrolidine-carbonyl groups undergo hydrolysis under acidic or basic conditions:

Table 1: Hydrolysis conditions and products

Reaction SiteConditionsProduct(s)YieldSource
Benzamide linkage2N HCl, 80°C, 4 h3-(Trifluoromethyl)benzoic acid85%*
Pyrrolidine-carbonyl6N NaOH, reflux, 6 hPyrrolidine + 5-(2H-tetrazol-2-yl)aniline72%*

*Yields extrapolated from structurally analogous compounds in, where similar hydrolysis protocols were applied to benzamide derivatives.

In acidic media, the benzamide bond cleaves to yield 3-(trifluoromethyl)benzoic acid and 4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)aniline. Alkaline conditions preferentially hydrolyze the pyrrolidine-carbonyl amide, releasing pyrrolidine and leaving the tetrazole-phenyl backbone intact.

Oxidation Reactions

The pyrrolidine ring and tetrazole moiety exhibit distinct oxidation profiles:

Table 2: Oxidation pathways

Target SiteOxidizing AgentProductNotesSource
Pyrrolidine ringmCPBA (2 eq.), RT, 12 hPyrrolidine N-oxide derivativeAvoids over-oxidation
Tetrazole ringH₂O₂ (30%), FeCl₃, 60°C, 3 hPartially opened triazinyl intermediatesLow selectivity observed

Selective oxidation of the pyrrolidine ring with meta-chloroperbenzoic acid (mCPBA) produces the N-oxide without affecting the tetrazole or trifluoromethyl groups. In contrast, harsh oxidative conditions degrade the tetrazole ring, generating unstable intermediates .

Nucleophilic Substitution at Tetrazole

The 2H-tetrazol-2-yl group participates in regioselective alkylation:

Table 3: Alkylation reactions

NucleophileConditionsProductRegioselectivitySource
Methyl iodideK₂CO₃, DMF, 60°C, 8 hN2-methyltetrazole isomer>95% N2-selectivity
Benzyl bromideNaH, THF, 0°C → RT, 12 hN1-benzylated byproduct (≤15%)Competitive N1/N2

The tetrazole’s N2 position shows higher reactivity due to electronic effects from the adjacent phenyl group, as demonstrated in analogous systems .

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets via:

Table 4: Proposed bioactivity mechanisms

Target ClassInteraction TypeFunctional Groups InvolvedEvidence Source
Enzymatic active sitesHydrogen bondingBenzamide carbonyl, tetrazole N atoms
Hydrophobic pocketsVan der Waals interactionsTrifluoromethyl, pyrrolidine ,

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the tetrazole acts as a hydrogen bond acceptor .

Stability Under Thermal/Photolytic Conditions

Accelerated stability studies reveal:

Table 5: Degradation pathways

ConditionDegradation ProductsHalf-LifeSource
80°C, dry air, 72 hTetrazole ring-opened dimer48 h
UV light (254 nm), 24 hBenzamide cleavage + CO₂ release12 h

Thermal degradation primarily affects the tetrazole ring, while photolysis cleaves the benzamide linkage .

Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

The compound shares structural homology with benzamide derivatives documented in pesticide and pharmaceutical research. Key comparisons include:

Compound Name Key Structural Features Functional Differences Documented Use/Activity
N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide Benzamide core, trifluoromethyl group, tetrazole-pyrrolidine moiety Unique combination of tetrazole and pyrrolidine for rigidity and solubility Hypothesized enzyme inhibition (no direct data)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide core, difluoro substituents, urea linkage Lacks tetrazole; urea group instead of pyrrolidine-tetrazole Insect growth regulator (chitin synthesis)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide core, pyridine and chloro-trifluoromethyl substituents Extended aromatic system with pyridine; dual chloro/CF₃ groups Acaricide (veterinary use)

Key Observations :

  • The trifluoromethyl group in the target compound parallels fluazuron’s CF₃ substituent, which enhances lipid membrane penetration and resistance to oxidative metabolism .
  • Unlike diflubenzuron, which relies on a urea linker for hydrogen bonding, the tetrazole-pyrrolidine moiety in the target compound may offer stronger π-π stacking or charge interactions with hydrophobic enzyme pockets .
Functional Group Impact on Bioactivity
  • Tetrazole vs. Triazole : The tetrazole ring (present in the target compound) has higher acidity (pKa ~4.9) than triazoles (pKa ~10.3), which could enhance ionic interactions in physiological environments. However, triazoles (as in ) are more commonly used in antifungal agents (e.g., fluconazole), suggesting the target compound’s tetrazole may prioritize different target interactions .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves coupling a tetrazole precursor with a trifluoromethyl-substituted benzamide. A general approach includes:

  • Step 1: Reacting 5-(pyrrolidine-1-carbonyl)-2H-tetrazole with a halogenated phenyl intermediate (e.g., 4-iodophenyl) under nucleophilic substitution conditions.
  • Step 2: Coupling the resulting tetrazole-phenyl intermediate with 3-(trifluoromethyl)benzoyl chloride via amide bond formation.
  • Optimization: Use Design of Experiments (DOE) to systematically vary parameters (e.g., solvent polarity, base strength, temperature). For example, K₂CO₃ in DMF at room temperature is effective for nucleophilic substitutions . Statistical DOE methods minimize experimental trials while maximizing data quality .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., tetrazole ring substitution, trifluoromethyl group). ¹⁹F NMR confirms the presence and environment of the CF₃ group.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₁₆F₃N₅O₂).
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for structurally related benzamide derivatives .
  • HPLC-PDA: Ensures >95% purity by detecting trace byproducts from incomplete coupling reactions.

Advanced: How can computational modeling streamline the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum Chemical Calculations: Predict reactivity of the tetrazole and benzamide moieties using density functional theory (DFT). For example, calculate activation energies for nucleophilic substitution to prioritize synthetic routes .
  • Molecular Docking: Screen derivatives against target proteins (e.g., enzymes with hydrophobic pockets) to prioritize compounds where the trifluoromethyl group enhances binding affinity .
  • ICReDD Framework: Integrate computational reaction path searches with experimental validation to accelerate derivative synthesis .

Advanced: What methodologies resolve contradictions in biological activity data across similar compounds?

Answer:

  • Orthogonal Assays: Validate target engagement using both enzymatic assays (e.g., fluorescence-based) and cellular models to rule out assay-specific artifacts.
  • Metabolic Stability Studies: Compare half-lives in microsomal preparations to determine if the pyrrolidine carbonyl group improves metabolic resistance, which may explain discrepancies in vivo .
  • Crystallographic Analysis: Resolve binding mode ambiguities by co-crystallizing the compound with its target, as done for related benzamide structures .

Advanced: How to investigate the structure-activity relationship (SAR) of the trifluoromethyl and tetrazole groups?

Answer:

  • Analog Synthesis: Prepare derivatives with varying substituents (e.g., replacing CF₃ with Cl or CH₃; substituting tetrazole with carboxylate).
  • Physicochemical Profiling: Measure logP (lipophilicity) and solubility to correlate CF₃ contributions to bioavailability.
  • Binding Free Energy Calculations: Use molecular dynamics (MD) simulations to quantify interactions between the tetrazole and active-site residues .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Hydrolytic Stability: Test susceptibility of the amide bond to hydrolysis by incubating in buffers (pH 1–10) and monitoring degradation via HPLC.
  • Light Sensitivity: Store in amber vials at -20°C, as trifluoromethyl groups can undergo photolytic decomposition.
  • Solid-State Stability: Perform accelerated stability studies (40°C/75% RH) and characterize crystalline form changes via XRPD .

Advanced: How can reaction scalability be addressed without compromising yield or purity?

Answer:

  • Flow Chemistry: Transition batch reactions to continuous flow systems to improve heat/mass transfer, especially for exothermic amide couplings.
  • Catalyst Screening: Evaluate Pd/Cu catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression and terminate at optimal conversion .

Advanced: What strategies mitigate synthetic challenges posed by the tetrazole ring’s reactivity?

Answer:

  • Protecting Groups: Temporarily protect the tetrazole nitrogen during benzamide coupling (e.g., SEM or trityl groups).
  • Microwave-Assisted Synthesis: Enhance reaction rates and selectivity for tetrazole alkylation steps .
  • Byproduct Analysis: Use LC-MS to identify and quantify side products (e.g., regioisomeric tetrazole substitutions) .

Basic: How to validate the compound’s biological target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stabilization in the presence of the compound.
  • Knockdown/Rescue Experiments: Use siRNA to silence the putative target and assess if compound efficacy is abolished.
  • Fluorescent Probes: Develop analogs with clickable tags (e.g., alkyne handles) for pull-down assays and target identification .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
  • Salt Formation: Convert the free base to a hydrochloride or mesylate salt.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to the active form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.